molecular formula C20H30O B022316 9-cis-Retinol CAS No. 22737-97-9

9-cis-Retinol

Cat. No.: B022316
CAS No.: 22737-97-9
M. Wt: 286.5 g/mol
InChI Key: FPIPGXGPPPQFEQ-MKOSUFFBSA-N
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Description

  • Mechanism of Action

    Target of Action

    9-cis-Retinol, also known as Alitretinoin, is a naturally-occurring endogenous retinoid . It binds to and activates all known intracellular retinoid receptor subtypes (RARa, RARb, RARg, RXRa, RXRb, and RXRg) . These receptors play a crucial role in gene expression during growth, development, and in neoplasms .

    Mode of Action

    The interaction of this compound with its targets results in the regulation of gene expression. It inhibits the growth of Kaposi’s sarcoma (KS) cells in vitro .

    Biochemical Pathways

    This compound is involved in the physiological pathway of vitamin A metabolism . It is oxidized once to generate retinal and twice to generate retinoic acid . For the generation of the 9-cis-retinoids, an isomerization reaction takes place prior to the first oxidation . The enzymes for most of these activities have been identified .

    Pharmacokinetics

    The pharmacokinetics of this compound demonstrate a wide degree of interpatient variability and decrease over time when administered on a daily basis . Plasma concentrations of this compound following single and multiple doses peak between 2 to 4 hours and exhibit elimination half-lives of 10 to 20 hours .

    Result of Action

    The administration of this compound improves visual function and preserves retinal morphology in mice . It also induces cell apoptosis, regulates the cell cycle, and has anti-cancer, anti-inflammatory, and neuroprotective activities .

    Action Environment

    The efficacy of this compound can be influenced by environmental factors. For instance, soybean oil vehicle provided the highest this compound metabolite levels in plasma . This suggests that the choice of vehicle can significantly impact the absorption and thus the efficacy of this compound .

    Biochemical Analysis

    Biochemical Properties

    9-cis-Retinol is involved in several biochemical reactions, primarily through its conversion to 9-cis-retinoic acid. This conversion is catalyzed by enzymes such as retinol dehydrogenase and retinaldehyde dehydrogenase. These enzymes facilitate the oxidation of this compound to 9-cis-retinal, which is further oxidized to 9-cis-retinoic acid. This compound interacts with retinoid-binding proteins, such as cellular retinol-binding protein (CRBP), which helps in its transport and stabilization within cells .

    Cellular Effects

    This compound influences various cellular processes, including cell differentiation, proliferation, and apoptosis. In Sertoli cells, 9-cis-retinoic acid, derived from this compound, regulates immunomodulatory functions by influencing the secretion of anti-inflammatory and pro-inflammatory factors . Additionally, this compound affects gene expression by activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in cell signaling pathways .

    Molecular Mechanism

    The molecular mechanism of this compound involves its conversion to 9-cis-retinoic acid, which binds to nuclear receptors such as RARs and RXRs. These receptors function as transcription factors, regulating the expression of genes involved in cellular differentiation, proliferation, and apoptosis. The binding of 9-cis-retinoic acid to these receptors induces conformational changes, allowing the receptor-ligand complex to interact with specific DNA sequences and modulate gene transcription .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound can vary over time. Studies have shown that long-term administration of 9-cis-retinyl acetate, a derivative of this compound, improves visual function and retinal morphology in animal models . The stability and degradation of this compound are influenced by factors such as light exposure and temperature, which can affect its efficacy in experimental settings.

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. For instance, in mice lacking retinal pigment epithelium-specific 65-kDa protein (RPE65), administration of 9-cis-retinyl acetate at doses ranging from 1 to 100 mg/kg showed dose-dependent improvements in visual function . High doses of this compound or its derivatives can lead to toxic effects, including liver damage and teratogenicity .

    Metabolic Pathways

    This compound is involved in metabolic pathways that include its conversion to 9-cis-retinoic acid. This process involves enzymes such as retinol dehydrogenase and retinaldehyde dehydrogenase. Additionally, this compound can be isomerized to other retinoid forms, such as all-trans-retinol, through enzymatic reactions . These metabolic pathways are crucial for maintaining the balance of retinoid levels in the body.

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues are mediated by retinoid-binding proteins, such as cellular retinol-binding protein (CRBP) and retinol-binding protein (RBP). These proteins facilitate the uptake, transport, and storage of this compound, ensuring its availability for metabolic processes . The distribution of this compound is also influenced by its interaction with specific receptors, such as the retinol-binding protein receptor 2 (Rbpr2), which mediates its uptake in the liver and other tissues .

    Subcellular Localization

    This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. In photoreceptor cells, this compound is found in the outer segments of cones, where it is involved in the visual cycle . The subcellular localization of this compound is influenced by its binding to retinoid-binding proteins and its interaction with specific enzymes that facilitate its conversion to active retinoid forms .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Zuretinol acetate are not readily available in the public domain. it is essential to note that it is an investigational compound, and its industrial production methods may be proprietary.
  • Chemical Reactions Analysis

    • Zuretinol acetate likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • The major products formed from these reactions are not explicitly documented.
  • Scientific Research Applications

    • Zuretinol acetate’s applications span several fields:

        Ophthalmology: Investigating its efficacy in treating impaired dark adaptation, RP, and LCA.

        Medicine: Potential therapeutic use for retinal degenerative diseases.

        Biology: Studying its impact on retinal function and cellular pathways.

  • Comparison with Similar Compounds

    • Unfortunately, detailed comparisons with similar compounds are not readily available.
    • Highlighting its uniqueness would require further research.

    Properties

    IUPAC Name

    (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FPIPGXGPPPQFEQ-MKOSUFFBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO)\C)/C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H30O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201317690
    Record name 9-cis-Retinol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201317690
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    286.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name 9-cis-Retinol
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0006217
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    22737-97-9
    Record name 9-cis-Retinol
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=22737-97-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Zuretinol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022737979
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 9-cis-Retinol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201317690
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ZURETINOL
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/035JKP3HXH
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name 9-cis-Retinol
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0006217
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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